molecular formula C13H15N3 B1345335 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline CAS No. 1011566-35-0

4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline

Cat. No. B1345335
M. Wt: 213.28 g/mol
InChI Key: DWAVZZPMTMHXDU-UHFFFAOYSA-N
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Description

“4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline” is a derivative of imidazo[1,5-a]pyridine . Imidazo[1,5-a]pyridine derivatives have attracted attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .


Synthesis Analysis

Imidazo[1,5-a]pyridines have been synthesized using various catalysts . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, crucial target products and key intermediates, have been developed in the past decade .


Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have been used in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

Imidazo[1,5-a]pyridine is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Design and Activity Studies of p38 MAP Kinase Inhibitors

The synthetic compounds with a tri- and tetra-substituted imidazole scaffold, including derivatives similar to 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors play a crucial role in controlling proinflammatory cytokine release. Studies detail their design, synthesis, and activity, highlighting their binding selectivity and potency which surpass the reference compound SB203580 due to specific structural accommodations within the ATP pocket of p38 MAP kinase (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including structures similar to 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline, demonstrate significant utility in organic synthesis and catalysis, and in the development of drugs with anticancer, antibacterial, and anti-inflammatory activities. Their versatility as synthetic intermediates and their biological importance are underscored, with a focus on their catalytic and medicinal applications (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, closely related to the structural framework of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline, are identified as excellent materials for optical sensors due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for sensing applications and highlight their versatility in both biological and medicinal fields (Jindal & Kaur, 2021).

Future Directions

Imidazo[1,5-a]pyridine derivatives have shown promise in several research areas, from materials science to the pharmaceutical field . Their unique chemical structure and versatility make them an interesting subject for future research .

properties

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h4-7,9H,1-3,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAVZZPMTMHXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C3=CC=C(C=C3)N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline

CAS RN

1011566-35-0
Record name 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline
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